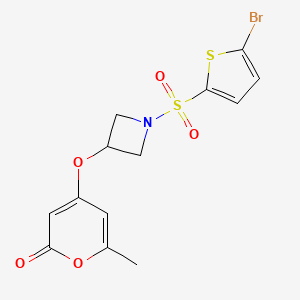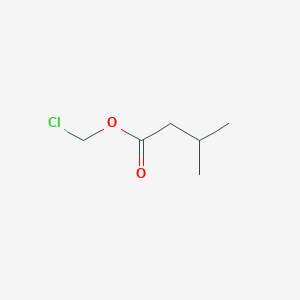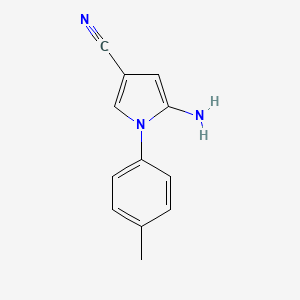![molecular formula C18H20N4O B2373590 4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 900869-56-9](/img/structure/B2373590.png)
4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are nitrogen-containing heterocyclic compounds that have been significant in synthetic and medicinal chemistry . They have been used as scaffolds for the synthesis and development of many promising drugs .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the use of metal catalysts . For instance, Cu(I) catalyzed 1,3 dipolar cycloaddition reaction has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .
Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine system ring is essentially planar . The 4-tolyl group makes a dihedral angle with the pyrazolo[1,5-a]pyrimidine ring system . The crystal packing is stabilized mainly by van der Waals forces .
Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .
科学的研究の応用
Imaging in Parkinson's Disease
Wang, Gao, Xu, and Zheng (2017) synthesized a novel tracer, [11C]HG-10-102-01, which could potentially be used in PET imaging for studying the LRRK2 enzyme in Parkinson's disease. This tracer is derived from 4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-[11C]methoxyphenyl)(morpholino)methanone and has shown high radiochemical yield and purity, suggesting its suitability for diagnostic purposes in neurological disorders (Wang, Gao, Xu, & Zheng, 2017).
Inhibiting Tumor Necrosis Factor Alpha and Nitric Oxide
A study by Lei et al. (2017) focused on synthesizing 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, known to inhibit tumor necrosis factor alpha and nitric oxide. They developed a rapid and green synthetic method for compound 5, an intermediate in this process, highlighting the potential of these compounds in inflammatory and possibly oncological research (Lei, Wang, Xiong, & Lan, 2017).
PI3K and PIKKs Inhibition
Hobbs et al. (2019) discussed the pharmacophoric significance of 4-(Pyrimidin-4-yl)morpholines in inhibiting PI3K and PIKKs, crucial for cancer research. They emphasized the role of morpholine in forming key hydrogen bonds and conferring selectivity in kinase inhibition, underscoring its potential in developing cancer therapeutics (Hobbs et al., 2019).
Synthesis of Novel Pyrazolo[1,5-a]pyrimidines
The study by Wu et al. (2010) focused on the synthesis of novel 6-aryl-3-cyano-5-alkylamino/arylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones. These compounds, derived from the chemical structure of interest, show potential in various chemical applications and add to the pool of pyrazolo[4,3-d]pyrimidin derivatives, which are significant in medicinal chemistry (Wu, Hu, Shen, Brémond, & Guo, 2010).
作用機序
Target of Action
Similar pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .
Mode of Action
This interaction can lead to changes in cell cycle progression and potentially induce apoptosis .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway due to its potential inhibitory action on CDK2 . Downstream effects could include cell cycle arrest and apoptosis, which are common responses to CDK2 inhibition .
Result of Action
The result of the compound’s action would likely be cell cycle arrest and potential induction of apoptosis in cells where the compound’s target (e.g., CDK2) plays a crucial role . This could lead to a decrease in the proliferation of these cells.
将来の方向性
The future directions for “4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine” and similar compounds could involve further exploration of their biological and pharmacological activities . Additionally, the development of novel synthetic methodologies could also be a potential area of research .
特性
IUPAC Name |
4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-13-3-5-15(6-4-13)16-12-19-22-17(11-14(2)20-18(16)22)21-7-9-23-10-8-21/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUCPGXKTWVBIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCOCC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322190 |
Source


|
| Record name | 4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49664984 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
900869-56-9 |
Source


|
| Record name | 4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2373511.png)
![Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2373512.png)
![(1S)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B2373516.png)
![N-(4-chlorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2373517.png)
![1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide](/img/structure/B2373518.png)

![4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2373521.png)


![N-[(thiolan-2-yl)methyl]prop-2-enamide](/img/structure/B2373525.png)
![2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2373526.png)

![N~3~-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2373530.png)